4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
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Overview
Description
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a diazepan ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with pyridinyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepan ring, followed by the introduction of the pyridinyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyridinyl or trifluoromethyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]- (6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride
- **2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
Uniqueness
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one is unique due to its specific combination of functional groups and the presence of the diazepan ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C18H19F3N4O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)16-5-4-14(11-23-16)12-24-8-6-17(26)25(10-9-24)13-15-3-1-2-7-22-15/h1-5,7,11H,6,8-10,12-13H2 |
InChI Key |
WBDZZOWVZOVMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CC=CC=N2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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